(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is a synthetic compound designed and studied for its potential as an antiretroviral agent. [] This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are known to inhibit the replication of HIV by targeting the reverse transcriptase enzyme. []
While the provided abstracts don't detail the exact synthesis of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, they suggest a multi-step process. A key step likely involves the use of chiral amino alcohols to achieve the desired stereochemistry at the 4-position, as indicated by the "(4S)" designation in the name. [] This likely involves reacting a suitable benzoxazinone derivative with a 2-(2-chlorocyclopropyl)ethynyl building block. Crystallization procedures for related NNRTIs, like Efavirenz, utilize solvents like methanol, ethanol, and 2-propanol, suggesting similar approaches might be employed for this compound. []
While the provided abstracts don't explicitly describe the mechanism of action for (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, its classification as an NNRTI suggests a similar mechanism to other drugs in this class. [, ] NNRTIs bind directly and reversibly to the catalytic site of the HIV-1 reverse transcriptase enzyme, inhibiting its polymerase activities and thus preventing viral RNA from being transcribed into DNA. [] The specific interactions between (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one and the enzyme active site, which ultimately determine its potency and resistance profile, would require further investigation.
Based on the provided abstracts, the primary application for (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one lies in scientific research as a potential antiretroviral agent against HIV. [, ] Its development and investigation aim to understand its efficacy in inhibiting HIV reverse transcriptase, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2